(2E)-3-(3-Fluorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(3-Fluorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile is a complex organic compound that features a combination of fluorophenyl, methoxyphenyl, and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-Fluorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting 4-methoxyphenyl isothiocyanate with an appropriate α-haloketone under basic conditions.
Coupling with Fluorophenyl Group: The thiazole intermediate is then coupled with a 3-fluorophenyl derivative using a palladium-catalyzed cross-coupling reaction.
Formation of the Prop-2-enenitrile Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-Fluorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using hydrogenation over a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-(3-Fluorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(3-Fluorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The thiazole ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(3-Chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile
- (2E)-3-(3-Bromophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile
- (2E)-3-(3-Methylphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile
Uniqueness
The presence of the fluorine atom in (2E)-3-(3-Fluorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile imparts unique electronic properties, making it distinct from its chlorinated, brominated, or methylated analogs. This can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles.
Properties
IUPAC Name |
(E)-3-(3-fluorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2OS/c1-23-17-7-5-14(6-8-17)18-12-24-19(22-18)15(11-21)9-13-3-2-4-16(20)10-13/h2-10,12H,1H3/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFWICMZFNKWOI-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=CC=C3)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.